![molecular formula C11H23BrO3 B12592779 1-Bromo-6-[2-(2-methoxyethoxy)ethoxy]hexane CAS No. 646066-49-1](/img/structure/B12592779.png)
1-Bromo-6-[2-(2-methoxyethoxy)ethoxy]hexane
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Overview
Description
1-Bromo-6-[2-(2-methoxyethoxy)ethoxy]hexane is an organic compound with the molecular formula C10H21BrO3. It is a brominated ether, characterized by the presence of a bromine atom attached to a hexane chain, which is further connected to a triethylene glycol moiety. This compound is used in various chemical syntheses and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-6-[2-(2-methoxyethoxy)ethoxy]hexane can be synthesized through the reaction of 1,6-dibromohexane with triethylene glycol monomethyl ether in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent like acetonitrile. The product is then purified through distillation or recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-6-[2-(2-methoxyethoxy)ethoxy]hexane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by different nucleophiles such as amines, thiols, or alkoxides.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation: The ether moiety can be oxidized to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium or potassium salts of nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Elimination Reactions: Strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products
Nucleophilic Substitution: Corresponding substituted ethers, amines, or thioethers.
Elimination Reactions: Alkenes.
Oxidation: Aldehydes, ketones, or carboxylic acids.
Scientific Research Applications
1-Bromo-6-[2-(2-methoxyethoxy)ethoxy]hexane is used in various scientific research applications, including:
Organic Synthesis: As a building block for the synthesis of more complex molecules.
Pharmaceuticals: In the development of drug candidates and active pharmaceutical ingredients (APIs).
Materials Science: In the preparation of polymers and advanced materials with specific properties.
Biochemistry: As a reagent for modifying biomolecules and studying biochemical pathways.
Mechanism of Action
The mechanism of action of 1-Bromo-6-[2-(2-methoxyethoxy)ethoxy]hexane involves its reactivity as an electrophile due to the presence of the bromine atom. It can form covalent bonds with nucleophilic sites on other molecules, leading to the formation of new chemical entities. This reactivity is exploited in various synthetic and biochemical applications.
Comparison with Similar Compounds
1-Bromo-6-[2-(2-methoxyethoxy)ethoxy]hexane can be compared with other brominated ethers such as:
- 1-Bromo-2-(2-methoxyethoxy)ethane
- 1-Bromo-3,6-dioxaheptane
- 2-(2-Methoxyethoxy)ethyl bromide
Uniqueness
The uniqueness of this compound lies in its longer alkyl chain and triethylene glycol moiety, which provide distinct reactivity and solubility properties compared to shorter-chain analogs. This makes it particularly useful in applications requiring specific molecular interactions and properties.
Properties
CAS No. |
646066-49-1 |
---|---|
Molecular Formula |
C11H23BrO3 |
Molecular Weight |
283.20 g/mol |
IUPAC Name |
1-bromo-6-[2-(2-methoxyethoxy)ethoxy]hexane |
InChI |
InChI=1S/C11H23BrO3/c1-13-8-9-15-11-10-14-7-5-3-2-4-6-12/h2-11H2,1H3 |
InChI Key |
OPZDFMZUVLTSGS-UHFFFAOYSA-N |
Canonical SMILES |
COCCOCCOCCCCCCBr |
Origin of Product |
United States |
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